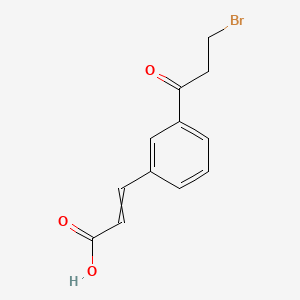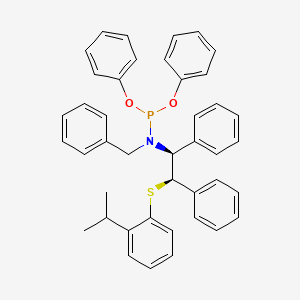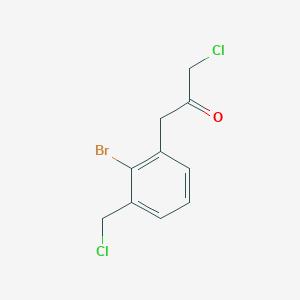
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(chloromethyl)acetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation and reduction reactions produce corresponding alcohols or carboxylic acids.
科学的研究の応用
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or act as an electrophile in various reactions. These interactions influence the compound’s reactivity and potential biological effects.
類似化合物との比較
- 1-(2-Bromo-3-(methyl)phenyl)-3-chloropropan-2-one
- 1-(2-Chloro-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Bromo-3-(chloromethyl)phenyl)-3-bromopropan-2-one
Uniqueness: 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both halogens and a ketone group allows for diverse chemical transformations and interactions.
特性
分子式 |
C10H9BrCl2O |
|---|---|
分子量 |
295.98 g/mol |
IUPAC名 |
1-[2-bromo-3-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-10-7(4-9(14)6-13)2-1-3-8(10)5-12/h1-3H,4-6H2 |
InChIキー |
GZRUMCGHSPXHCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)CCl)Br)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


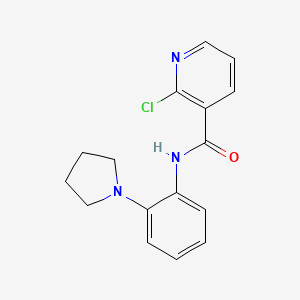
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
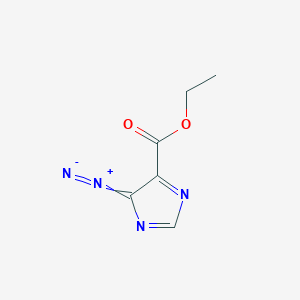


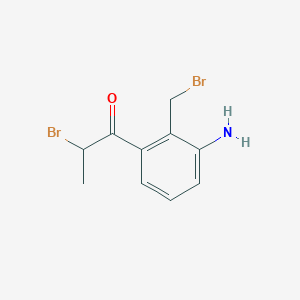
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
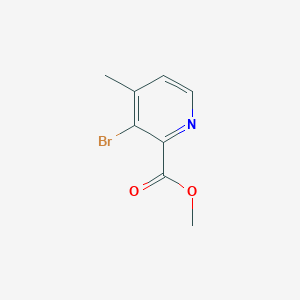
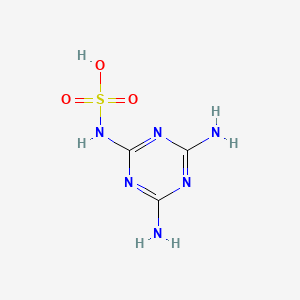

![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
